![molecular formula C8H7BrN2O B2853980 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1935541-85-7](/img/structure/B2853980.png)
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, also known as BMPP, is a chemical compound used in scientific research. It is a heterocyclic compound that contains a pyrrole and pyridine ring. BMPP is a potent inhibitor of the enzyme cyclin-dependent kinase 9 (CDK9), which is involved in the regulation of gene transcription.
Scientific Research Applications
Cancer Therapy
This compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Inhibition of Cell Proliferation
In vitro, this compound inhibited breast cancer 4T1 cell proliferation . This suggests that it could be used to control the growth of cancer cells.
Induction of Apoptosis
The compound has been shown to induce apoptosis in breast cancer 4T1 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the elimination of cancer cells.
Inhibition of Cell Migration
The compound significantly inhibited the migration of 4T1 cells . This is important in preventing the spread of cancer cells to other parts of the body, a process known as metastasis.
Inhibition of Cell Invasion
In addition to inhibiting cell migration, the compound also significantly inhibited the invasion of 4T1 cells . This could potentially prevent cancer cells from invading surrounding tissues and forming new tumors.
Development of FGFR Inhibitors
The compound, with its low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization . This suggests that it could be used as a starting point for the development of new FGFR inhibitors, which could be used in cancer therapy.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby inhibiting the activation of FGFR .
Biochemical Pathways
The inhibition of FGFR leads to the suppression of downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight, which could be beneficial to its bioavailability .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
properties
IUPAC Name |
4-bromo-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7(12)4-5-6(9)2-3-10-8(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCZSVWMIMQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C(C=CN=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
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